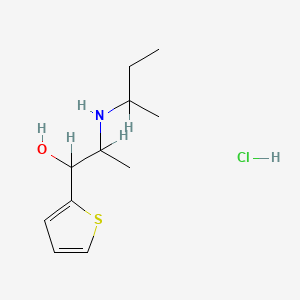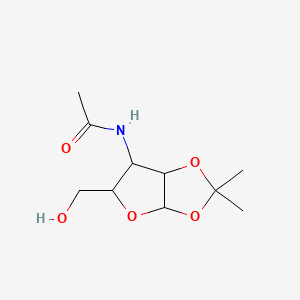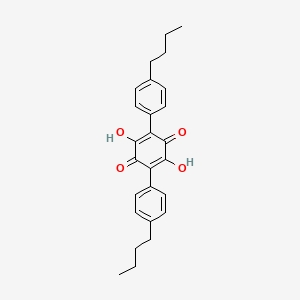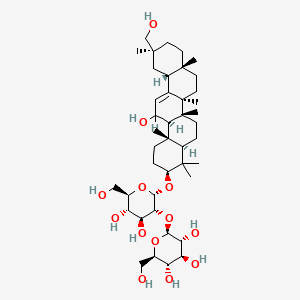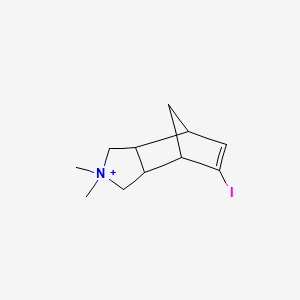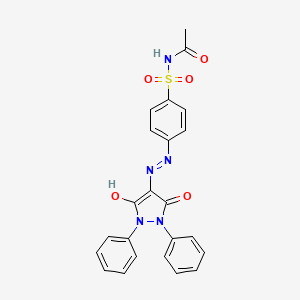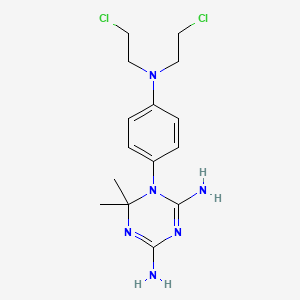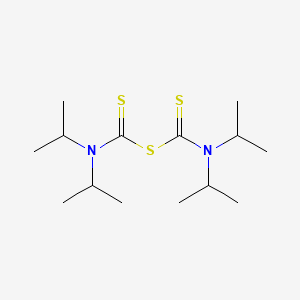
n,n,n',n'-Tetrapropan-2-yldicarbonotrithioic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide: is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability under specific conditions. This compound is characterized by the presence of multiple functional groups, which contribute to its versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide typically involves the reaction of propan-2-ylamine with carbon disulfide and a suitable halogenating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates .
Industrial Production Methods: Industrial production of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment for precise control of reaction parameters and efficient separation techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates. It is also employed in catalysis and as a ligand in coordination chemistry .
Biology and Medicine: In biological research, the compound is used to study enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
n,n,n’,n’-Tetrapropan-2-ylphosphorodiamidite: Similar in structure but contains phosphorus instead of sulfur.
n,n,n’,n’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxyl groups instead of carbonotrithioic groups.
Uniqueness: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide is unique due to its carbonotrithioic functional groups, which impart distinct reactivity and stability. This makes it particularly useful in specific chemical reactions and industrial applications where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
4376-86-7 |
|---|---|
Formule moléculaire |
C14H28N2S3 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
di(propan-2-yl)carbamothioyl N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/C14H28N2S3/c1-9(2)15(10(3)4)13(17)19-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 |
Clé InChI |
OBBSBBMAXANVAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=S)SC(=S)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


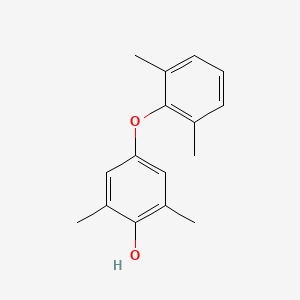

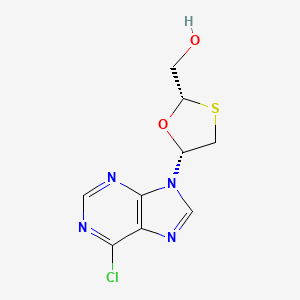
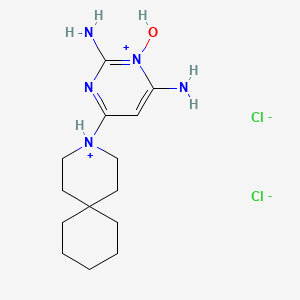
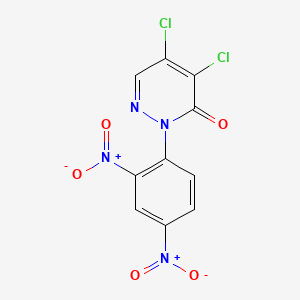
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
